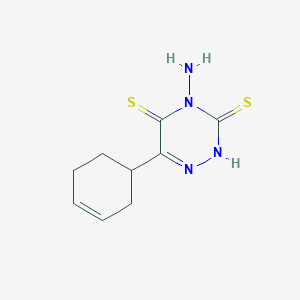
3-Bromo-N-(4-ethenylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(4-ethenylphenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, an ethenyl group attached to a phenyl ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(4-ethenylphenyl)propanamide typically involves the bromination of N-(4-ethenylphenyl)propanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(4-ethenylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
3-Bromo-N-(4-ethenylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-ethenylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- 3-Bromo-N-(4-bromophenyl)propanamide
- 3-Bromo-N-phenylpropanamide
- 3-(4-Bromophenyl)propanamide
Comparison:
- 3-Bromo-N-(4-ethenylphenyl)propanamide is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization.
- 3-Bromo-N-(4-bromophenyl)propanamide has an additional bromine atom on the phenyl ring, which can influence its chemical behavior and applications.
- 3-Bromo-N-phenylpropanamide lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
- 3-(4-Bromophenyl)propanamide is similar but does not have the bromine atom on the propanamide moiety, affecting its reactivity and potential applications.
Properties
CAS No. |
61469-24-7 |
|---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
3-bromo-N-(4-ethenylphenyl)propanamide |
InChI |
InChI=1S/C11H12BrNO/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h2-6H,1,7-8H2,(H,13,14) |
InChI Key |
PFWIXMLISCUBBS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)NC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)



